molecular formula C7H5F3N2O3 B11742401 1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one

1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B11742401
M. Wt: 222.12 g/mol
InChI Key: BFLLDGRXHRIPSQ-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of nitro-substituted pyridines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one typically involves the nitration of a pyridine derivative followed by the introduction of a trifluoromethyl group. Common reagents used in these reactions include nitric acid, sulfuric acid, and trifluoromethylating agents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine
  • 1-Methyl-4-nitro-3-(trifluoromethyl)pyridin-2(1H)-one
  • 1-Methyl-5-nitro-2-(trifluoromethyl)pyridin-3(1H)-one

Uniqueness

1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one is unique due to the specific positioning of the nitro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H5F3N2O3

Molecular Weight

222.12 g/mol

IUPAC Name

1-methyl-5-nitro-3-(trifluoromethyl)pyridin-2-one

InChI

InChI=1S/C7H5F3N2O3/c1-11-3-4(12(14)15)2-5(6(11)13)7(8,9)10/h2-3H,1H3

InChI Key

BFLLDGRXHRIPSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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